![molecular formula C22H17FN4O2 B14147060 N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a pyrrole ring via a methylene bridge, with a fluorophenyl group attached to the pyrrole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the pyrrole and quinoline moieties through a methylene bridge, often using a condensation reaction with formaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-[1-(4-chlorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide
- N-[(E)-[1-(4-bromophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide
- N-[(E)-[1-(4-methylphenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide
Uniqueness
The presence of the fluorophenyl group in N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C22H17FN4O2 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C22H17FN4O2/c23-17-8-10-18(11-9-17)27-13-3-6-19(27)14-25-26-21(28)15-29-20-7-1-4-16-5-2-12-24-22(16)20/h1-14H,15H2,(H,26,28)/b25-14+ |
InChI-Schlüssel |
YEHIBLOJSIOASP-AFUMVMLFSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)OCC(=O)N/N=C/C3=CC=CN3C4=CC=C(C=C4)F)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC(=O)NN=CC3=CC=CN3C4=CC=C(C=C4)F)N=CC=C2 |
Löslichkeit |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)
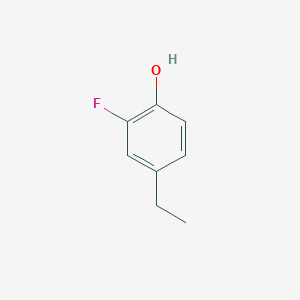
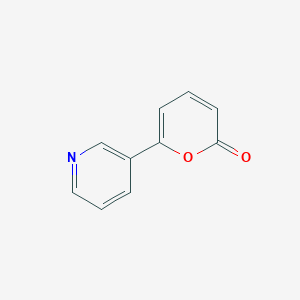
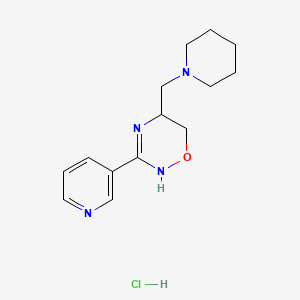
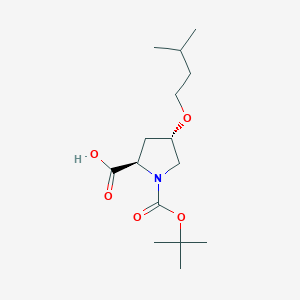
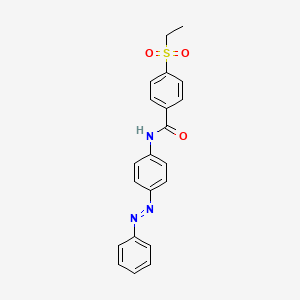
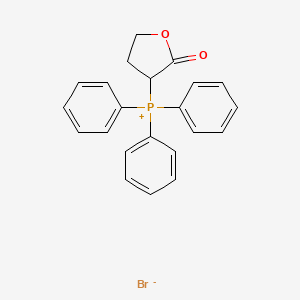
![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
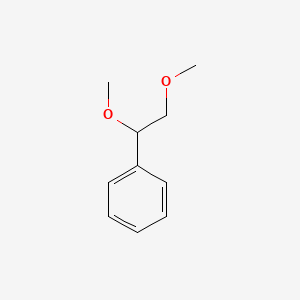
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
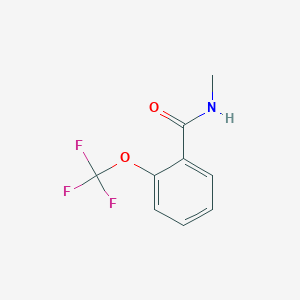
![2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147052.png)
